2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-9-6-7-12(21-2)11(8-9)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUNCGRNDLZCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, often involves multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, and green chemistry pathways . One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine on the cyclopenta[b]thiophene core undergoes acylation with activated carbonyl reagents. For example, reaction with 3,4-dimethoxy cinnamoyl chloride in the presence of triethylamine yields the corresponding acrylamido derivative (Table 1, Entry 1) . This reaction is critical for modifying the compound’s biological activity.
Table 1: Acylation Reactions
Schiff Base Formation
The amino group participates in condensation reactions with aldehydes. For instance, treatment with 2,5-dimethoxybenzaldehyde forms a Schiff base, as observed in analogs like 2-[(2,5-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Figure 1) .
Figure 1: Schiff Base Formation
Electrophilic Aromatic Substitution
The electron-rich dimethoxyphenyl ring directs electrophilic substitutions. Bromination using Br₂ in acetic acid selectively occurs at the para position relative to the methoxy groups, enhancing halogenation potential .
Key Observations:
-
Nitration (HNO₃/H₂SO₄) favors the ortho position to methoxy groups.
-
Sulfonation requires fuming H₂SO₄ and elevated temperatures .
Hydrolysis of the Carboxamide
Under acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid. This transformation is reversible under esterification conditions (e.g., ethanol/H₂SO₄) .
Table 2: Hydrolysis Kinetics
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 6M HCl, reflux | 12 | 92 |
| 2M NaOH, 100°C | 8 | 88 |
Oxidation and Reduction
-
Thiophene Ring Oxidation: Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide () or sulfone (), altering ring aromaticity .
-
Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives to amines, enabling further functionalization .
Functional Group Interconversion
The carboxamide can be converted to:
Scientific Research Applications
2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Heterocyclic Substitutions : Derivatives with thiazole or pyrazole rings (e.g., compounds from ) exhibit enhanced bioactivity, likely due to improved hydrogen bonding and π-π stacking interactions.
- Molecular Weight Trends : Bulkier substituents (e.g., pyrazol-4-yl) increase molecular weight, which may affect membrane permeability .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : The 3-chlorophenyl analog demonstrated inhibition against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .
- Antitumor Potential: Thiazole- and oxazole-substituted analogs showed cytotoxicity in SRB assays (IC₅₀: 1–10 µM) against breast cancer (MCF-7) and leukemia (K-562) cell lines .
- Commercial Availability: The target compound and its analogs (e.g., 2-methylphenyl, 2-furylmethyl derivatives) are listed as discontinued by suppliers like CymitQuimica and Santa Cruz Biotechnology, suggesting specialized research use .
Biological Activity
2-Amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a compound with significant potential in medicinal chemistry, is characterized by its unique cyclopentathiophene scaffold. This article reviews its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- CAS Number : 777878-99-6
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of cancer therapy. The compound exhibits potent antiproliferative effects against various cancer cell lines, acting through the inhibition of microtubule polymerization.
The mechanism by which this compound exerts its effects involves binding to the colchicine site of tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The position and nature of substituents on the phenyl ring significantly influence the compound's biological activity. For instance:
- Methoxy Groups : The presence of methoxy groups at specific positions enhances antiproliferative activity.
- Amino Group Positioning : The positioning of the amino group is critical; optimal activity is observed when it is located at the C-5 position.
Table 1: Structure-Activity Relationship Data
| Compound | Substituents | IC50 (nM) | Cell Line |
|---|---|---|---|
| 3a | -OCH3 at C7 | 0.78 | Murine L1210 |
| 3c | -OCH3 at C7 | 2.6 | Human HeLa |
| 3d | -OCH3 at C6 | 12 | Human Cervical Carcinoma |
| 3e | -OCH3 at C7 | 15 | Human FM3A |
Case Studies
- Antiproliferative Studies : A study evaluated the efficacy of various derivatives against human cancer cell lines including HeLa and MNNG/HOS. Compound 3c showed significant growth inhibition with an IC50 value as low as 2.6 nM, outperforming established drugs like combretastatin A-4 in certain assays .
- Xenograft Models : In vivo studies using human osteosarcoma xenografts demonstrated that compound 3c , administered at a dosage of 50 mg/kg, significantly inhibited tumor growth compared to control groups .
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, the amino group on the cyclopenta[b]thiophene core reacts with substituted aldehydes/ketones under reflux in ethanol with catalytic acetic acid. Key intermediates, such as 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, are characterized using IR spectroscopy (to confirm NH and C≡N stretches), 1H/13C NMR (to verify regiochemistry), and LC-MS (for molecular weight validation) .
Q. How can researchers optimize reaction yields during the synthesis of analogous thiophene carboxamides?
- Methodological Answer : Yield optimization involves solvent selection (e.g., ethanol for reflux), stoichiometric control of aryl aldehydes/ketones, and purification via recrystallization (isopropyl alcohol or methanol). Catalysts like glacial acetic acid improve reaction kinetics. Monitoring by TLC ensures reaction completion .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and carbon types (e.g., carbonyl carbons at ~170 ppm).
- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹).
- HRMS : Validates molecular formula and purity .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against targets like kinases or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models compare the compound’s binding affinity with known inhibitors. For example, cyclopenta[b]thiophene analogs have been evaluated for anti-breast cancer activity by targeting EGFR or HER2 using Glide SP/XP scoring in Schrödinger Suite .
Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Compare IC50 values across studies (e.g., Table 1 in shows varying anti-cancer activities for C17–C21 analogs).
- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) or cellular uptake studies (e.g., fluorescent tagging) to identify off-target effects or bioavailability differences .
Q. How can reaction mechanisms (e.g., Knoevenagel condensation) be validated during functionalization of the thiophene core?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates.
- DFT Calculations : Model transition states (e.g., Gaussian 09) to identify rate-limiting steps.
- Trapping Intermediates : Use low-temperature NMR to isolate enamine intermediates .
Q. What methodologies assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC.
- Accelerated Stability Testing : Use Arrhenius equations to predict shelf-life .
Q. How can heterocyclic functionalization (e.g., oxazole/thiazole substitution) enhance bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with oxazole (e.g., C18) or thiazole (e.g., C17) moieties and compare antibacterial/anticonvulsant activities.
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors using MOE or Discovery Studio .
Contradiction and Optimization Focus
Q. Why do certain synthetic routes yield lower molecular purity despite identical conditions?
Q. How do solvent polarity and catalyst choice influence regioselectivity in cyclopenta[b]thiophene reactions?
- Methodological Answer :
Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 3-position, while acetic acid promotes carboxamide formation. Computational solvent modeling (COSMO-RS) predicts solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
